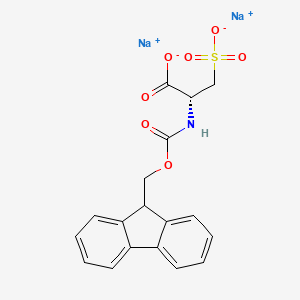

Fmoc-L-cysteic acid disodium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt

Introduction and Strategic Overview

In the landscape of peptide synthesis and drug discovery, the repertoire of available amino acid analogues is a critical determinant of innovation. Among these, Fmoc-L-cysteic acid disodium salt emerges as a uniquely versatile building block. It is a derivative of cysteine, where the thiol group is oxidized to a sulfonic acid, and is protected at the alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.[1][2][3] This modification imparts a stable negative charge and distinct structural properties, making it an invaluable tool for researchers.

The primary strategic value of incorporating cysteic acid into a peptide sequence lies in its ability to act as a stable phosphoserine mimic.[4] The sulfonic acid group of cysteic acid is structurally and electronically analogous to the phosphate group of phosphoserine but is resistant to enzymatic cleavage by phosphatases. This allows for the synthesis of peptides that are permanently "switched on" or "off," providing a powerful method to investigate the functional consequences of protein phosphorylation.[5][6] Furthermore, its introduction can significantly enhance the solubility and stability of peptides, addressing common challenges in peptide-based therapeutics and diagnostics.[1] This guide provides a comprehensive technical overview, from fundamental properties to advanced applications, designed for the research scientist and drug development professional.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research applications.

| Property | Value | Source(s) |

| CAS Number | 320384-09-6 | [7] |

| Molecular Formula | C₁₈H₁₇NO₇SNa₂ | [7] |

| Molecular Weight | 437.38 g/mol | [7] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMF (N,N-dimethylformamide) | [2] |

| Storage | Store at 10°C - 25°C in a well-closed container | [7][8] |

Expert Insights on Handling and Storage:

-

Hygroscopicity: While not explicitly stated in all datasheets, the disodium salt form can be hygroscopic. It is crucial to store it in a desiccator and minimize its exposure to atmospheric moisture to ensure accurate weighing and prevent potential side reactions during synthesis.

-

Solubility: The specified solubility in DMF is critical for its application in solid-phase peptide synthesis (SPPS).[2] Ensure the material is fully dissolved before adding it to the reaction vessel to avoid poor coupling efficiency. Gentle warming and vortexing can aid dissolution.

-

Safety: Standard laboratory safety protocols should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and precautionary statements.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The direct incorporation of cysteic acid into a peptide chain via Fmoc-SPPS is its most common and powerful application. This method avoids the often harsh and non-specific post-synthetic oxidation of cysteine residues, which can damage other sensitive amino acids in the peptide.[9]

The Causality Behind Its Use in SPPS

The decision to use Fmoc-L-cysteic acid is driven by the need to introduce a stable, negatively charged residue that can mimic phosphorylation.[4][6] Unlike phosphoserine, which can be labile and susceptible to phosphatases, the sulfonic acid group of cysteic acid is chemically robust. This allows researchers to create peptide tools to study signaling pathways, protein-protein interactions, and enzyme kinetics with the certainty that the "phosphorylated" state is permanent.

Detailed Experimental Protocol for SPPS Incorporation

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine. This process is directly adaptable to automated peptide synthesizers.

Prerequisites:

-

Peptide-resin with a free N-terminal amine, swelled in DMF.

-

High-quality, amine-free DMF.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

Step-by-Step Methodology:

-

Preparation of the Amino Acid Solution:

-

In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HCTU in DMF.

-

Expert Note: The use of slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the reagent from capping any unreacted N-terminal amines on the resin.

-

-

Activation:

-

Add 8 equivalents of DIPEA to the amino acid/HCTU solution.

-

Allow the solution to pre-activate for 1-2 minutes. The solution may change color, which is normal.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled peptide-resin.

-

Agitate the reaction vessel via shaking, bubbling with nitrogen, or mechanical rocking for 2-4 hours at room temperature.

-

Trustworthiness Check: To validate the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[10]

-

Agitate for 5-10 minutes.

-

Drain and repeat the 20% piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. .

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (5-7 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next coupling cycle or final cleavage.

-

SPPS Workflow Diagram

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-L-cysteic acid.

Cleavage and Final Deprotection

After the full peptide sequence is assembled, it must be cleaved from the solid support.

-

Reagent: A standard cleavage cocktail is typically used, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5.[10]

-

Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[10] The highly stable sulfonic acid group of cysteic acid is unaffected by this procedure.

-

Post-Cleavage: The peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and then lyophilized for purification, typically by reverse-phase HPLC.

Advanced Applications & Research Insights

Cysteic Acid as a High-Fidelity Phosphoserine Mimic

Protein phosphorylation is a fundamental regulatory mechanism. The study of this process is often hindered by the transient nature of the phosphate group. Cysteic acid provides a permanent, non-hydrolyzable surrogate for phosphoserine.

-

Structural Mimicry: The sulfonate group (-SO₃⁻) is tetrahedral, similar to the phosphate group (-OPO₃²⁻). It carries a negative charge at physiological pH and can act as a hydrogen bond acceptor, effectively mimicking the key chemical features of a phosphate group.

-

Functional Validation: Studies have demonstrated that replacing a key phosphoserine residue with cysteic acid can recapitulate the functional effects of phosphorylation, such as activating or inhibiting enzyme activity or mediating protein-protein interactions.[4] This allows for the stabilization of specific protein conformations for structural studies (e.g., X-ray crystallography) or for the development of potent and stable peptide-based inhibitors.

Signaling Pathway Modulation Diagram

The diagram below illustrates a hypothetical scenario where a peptide containing cysteic acid (Cya) acts as a competitive inhibitor of a kinase by mimicking the phosphorylated substrate.

Caption: Cysteic acid-peptide inhibiting a kinase by mimicking the substrate.

References

-

GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

University of California, Irvine - Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

- Google Patents. Method for preparing cysteic acid-containing polypeptide (WO2021136121A1).

-

ResearchGate. Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-L-cysteic acid (CAS 751470-47-0). [Link]

-

National Institutes of Health (NIH). Synthetic Approaches to Protein Phosphorylation. [Link]

-

bioRxiv. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. [Link]

-

Wikipedia. Phosphomimetics. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. peptide.com [peptide.com]

- 4. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins | bioRxiv [biorxiv.org]

- 6. Phosphomimetics - Wikipedia [en.wikipedia.org]

- 7. biosynth.com [biosynth.com]

- 8. biosynth.com [biosynth.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Structure and Application of Fmoc-L-Cysteic Acid Disodium Salt

Abstract

This technical guide provides a comprehensive exploration of Fmoc-L-cysteic acid disodium salt, a specialized amino acid derivative pivotal for the synthesis of modified peptides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural details, physicochemical properties, and strategic applications of this reagent. We will elucidate the rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and detailed methodologies. The guide aims to equip scientists with the necessary knowledge to effectively incorporate this unique building block into their synthetic workflows, thereby enabling the development of novel peptide-based therapeutics and research tools.

Introduction: The Strategic Importance of Cysteic Acid in Peptide Science

Cysteic acid (Cya), the sulfonic acid analog of cysteine, represents a significant post-translational modification and a valuable tool in peptide design. Its introduction into a peptide sequence imparts a permanent negative charge and increases hydrophilicity, properties that can profoundly influence the peptide's structure, stability, and biological activity. Unlike phosphorylation, which can be metabolically labile, the sulfonic acid group of cysteic acid is chemically robust, making it an excellent mimic for a permanently phosphorylated serine or threonine residue.[1]

The direct incorporation of cysteic acid during Solid-Phase Peptide Synthesis (SPPS) is facilitated by N-α-Fmoc-L-cysteic acid. The disodium salt form is often supplied to improve handling and solubility characteristics. This guide will focus on the structure and application of this compound, providing a foundational understanding for its successful implementation in the laboratory. The use of this reagent allows for the synthesis of cysteic acid-containing peptides without the need for a post-synthetic oxidation step, which can sometimes lead to side products and incomplete conversions.[2]

Structural Elucidation of this compound

A precise understanding of the molecular structure is fundamental to predicting the reactivity and behavior of a reagent in a synthetic workflow.

Molecular Structure

This compound is composed of three key moieties:

-

L-Cysteic Acid Backbone: The core amino acid, featuring a sulfonic acid group (-SO₃⁻) in place of the thiol group of cysteine.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group, essential for sequential peptide chain elongation in SPPS.

-

Disodium Salt: The sulfonic acid and carboxylic acid groups are present as sodium salts, enhancing the compound's stability and solubility in polar solvents.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Spectroscopic and Physicochemical Characterization

Physicochemical Properties of Fmoc-L-Cysteic Acid

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NNa₂O₇S | [3] |

| Molecular Weight | 435.36 g/mol | Calculated |

| CAS Number | 320384-09-6 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMF (0.5 mmol/mL) | [5] |

| Optical Rotation | [α]D²⁰ = -14.5 ± 2° (c=1 in DMF) | [5] |

Note: The optical rotation is for the free acid form, but is expected to be similar for the disodium salt.

Expected Spectroscopic Features:

-

¹H NMR: Protons of the Fmoc group would appear in the aromatic region (~7.2-7.8 ppm). The α-proton and β-protons of the cysteic acid backbone would be observed in the aliphatic region, with their chemical shifts influenced by the neighboring electronegative groups.

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Fmoc and carboxyl groups, as well as the aromatic carbons of the fluorenyl moiety, would be present. The α- and β-carbons of the cysteic acid backbone would also be identifiable.

-

FT-IR: Strong absorption bands corresponding to the sulfonate group (S=O stretching), the carboxylate group (C=O stretching), and the urethane linkage of the Fmoc group would be prominent.

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of the compound, with variations depending on the ionization state.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block for the direct incorporation of cysteic acid into a peptide sequence during Fmoc-based SPPS.

Rationale for Direct Incorporation vs. Post-Synthetic Oxidation

Researchers have two main strategies for producing cysteic acid-containing peptides:

-

Direct Incorporation: Using this compound as a building block during SPPS.

-

Post-Synthetic Oxidation: Synthesizing the peptide with a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH) and then oxidizing the cysteine to cysteic acid on the solid support or after cleavage. A common method involves performic acid oxidation of a resin-bound peptide after removal of an acid-labile side-chain protecting group like Mmt.[1]

Comparative Analysis of Strategies:

| Feature | Direct Incorporation (Fmoc-L-Cysteic Acid) | Post-Synthetic Oxidation |

| Efficiency | One-step incorporation. | Multi-step process (deprotection, oxidation). |

| Selectivity | Precise placement of cysteic acid. | Risk of over-oxidation to other residues (e.g., Met) or incomplete oxidation. |

| Compatibility | Avoids harsh oxidizing agents. | Oxidizing agents may not be compatible with other sensitive residues. |

| Challenges | Potential for difficult coupling due to the polar, charged side chain. | Requires careful optimization of oxidation conditions. |

The direct incorporation method offers a more controlled and often cleaner route, especially for peptides containing other oxidation-sensitive residues.

Experimental Workflow: Coupling of this compound

The highly polar and ionic nature of the sulfonic acid side chain can present challenges for solubility and coupling efficiency in standard SPPS protocols. The following workflow is a recommended starting point, based on best practices for coupling difficult or modified amino acids.

Caption: Recommended workflow for the coupling of Fmoc-L-cysteic acid in SPPS.

Detailed Protocol:

-

Resin Swelling and Deprotection:

-

Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

-

Perform Fmoc deprotection using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

-

Activation and Coupling:

-

Rationale: Due to the polar nature of the cysteic acid side chain, solubility in pure DMF may be limited. The use of a potent coupling reagent like HATU is recommended to overcome potential steric hindrance and achieve high coupling efficiency. A mixture of DMF and a small amount of Dimethyl Sulfoxide (DMSO) can be used to improve the solubility of the amino acid derivative.[6]

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a mixture of DMF and a minimal amount of DMSO required for dissolution.

-

Add HATU (2.9-4.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. Longer coupling times may be necessary for difficult sequences.

-

-

Monitoring and Washing:

-

After the coupling reaction, wash the resin with DMF.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling.

-

If the test is positive, indicating incomplete coupling, a second coupling (recoupling) should be performed with a fresh solution of activated amino acid.

-

Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM) to prepare for the next cycle.

-

Causality Behind Experimental Choices

-

Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides for difficult couplings, including those involving sterically hindered or highly polar amino acids.[7] They form highly reactive OAt-active esters that drive the reaction to completion with minimal racemization.

-

Solvent System: The use of a DMF/DMSO mixture addresses the potential solubility issues of the highly polar this compound. Efficient solvation is critical for the reagents to access the reactive sites on the resin-bound peptide.[8][9]

-

Extended Coupling Time: The negatively charged side chain may cause electrostatic repulsion or unfavorable interactions with the growing peptide chain, potentially slowing down the reaction rate. Therefore, allowing for a longer coupling time is a prudent measure to ensure the reaction goes to completion.

Conclusion and Future Perspectives

This compound is a valuable and strategic reagent for the synthesis of peptides containing the important cysteic acid modification. Its direct incorporation into the peptide chain during SPPS offers a controlled and efficient alternative to post-synthetic oxidation methods, particularly for sequences containing other sensitive residues. While the polar and ionic nature of its side chain necessitates optimized coupling conditions, the use of potent activating agents like HATU and appropriate solvent systems can ensure its successful integration.

As the field of peptide-based therapeutics continues to expand, the ability to introduce modifications that enhance stability, solubility, and biological activity is of paramount importance. This compound will undoubtedly remain a key tool in the arsenal of peptide chemists, enabling the exploration of novel peptide structures with tailored properties for a wide range of research and drug development applications.

References

- Arendt, A., et al. (2000). Synthesis of peptide with multiple cysteic acids. Protein and Peptide Letters, 7(6), 359-364.

- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- McDowell, J. H., et al. (2001). Activation of arrestin: Requirement of phosphorylation as the negative charge on residues in synthetic peptides from the carboxyl-terminal region of rhodopsin. Investigative Ophthalmology & Visual Science, 42(7), 1443-1449.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Palasek, S. A., et al. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 5(3), 395-403.

- Oliveira, E., et al. (1997). A new segment of the rat bradykinin B2 receptor, the putative seventh transmembrane domain, can be responsible for the ligand binding. Immunopharmacology, 36(1), 37-43.

- White, P. D. (Ed.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. shop.bachem.com [shop.bachem.com]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Fmoc-L-cysteic acid disodium salt, a critical building block in modern peptide chemistry. We will delve into its core physicochemical properties, with a focus on its precise molecular weight and structure. The primary focus will be on its strategic application in Solid-Phase Peptide Synthesis (SPPS), detailing a robust protocol for its direct incorporation and comparing this methodology to alternative synthetic strategies. Furthermore, we will explore the profound impact of the cysteic acid residue on peptide structure, stability, and bioactivity, highlighting its role as a phosphomimetic and a tool for enhancing solubility. Finally, this guide will survey its applications in drug development and protein engineering, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Core Physicochemical Properties

Fmoc-L-cysteic acid is a derivative of the amino acid cysteine, where the thiol group has been fully oxidized to a sulfonic acid, and the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The disodium salt form is specifically engineered to enhance solubility in the polar aprotic solvents commonly used in SPPS, overcoming a significant handling challenge associated with the free acid form.

The fundamental properties are summarized below:

| Property | Value | Source |

| Compound Name | This compound | [3] |

| Synonyms | Fmoc-Cya(Na)-ONa, Fmoc-Cya-OH disodium | [3] |

| Molecular Weight | 437.38 g/mol | [3] |

| Chemical Formula | C₁₈H₁₇NO₇S·Na₂ | [3] |

| CAS Number | 320384-09-6 | [3] |

| Appearance | Off-white to white solid | [4] |

| Solubility | Soluble in DMF (N,N-Dimethylformamide) | [4] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(=O)[O-].[Na+].[Na+] | [3] |

The structure is characterized by three key moieties:

-

The Fmoc Group: A base-labile protecting group essential for orthogonal SPPS strategies.[]

-

The L-Cysteic Acid Core: An L-amino acid providing the peptide backbone structure.

-

The Disodium Sulfonate Side Chain: A highly polar, anionic group that imparts unique properties to the final peptide. At physiological pH, this group is deprotonated (pKa ~ -2), carrying a negative charge.[6][7]

The Strategic Role of Cysteic Acid in Peptide Design

The incorporation of cysteic acid is not merely a substitution but a strategic design choice aimed at modulating the biological and physical properties of a peptide.

-

Phosphomimicry: The sulfonate group (SO₃⁻) is geometrically and electrostatically similar to a phosphate group (PO₃²⁻). This allows peptides containing cysteic acid to act as stable, non-hydrolyzable mimics of phosphoserine or phosphothreonine residues, making them invaluable tools for studying protein kinases, phosphatases, and signal transduction pathways.

-

Enhanced Aqueous Solubility: The permanent negative charge and high polarity of the sulfonate side chain dramatically increase the hydrophilicity of peptides. This is a critical advantage in drug development, where poor solubility can terminate the progression of promising therapeutic candidates.[1]

-

Modulation of Conformation and Stability: The bulky, charged side chain can influence local peptide conformation. For instance, it has been shown to promote α-helical structures when positioned near the N-terminus due to favorable interactions with the helix dipole.[6] It also serves as a biomarker for oxidative stress, as cysteic acid is an irreversible product of cysteine oxidation in vivo.[7]

-

Resistance to Oxidation: As the highest oxidation state of cysteine, the cysteic acid residue is inherently stable against further oxidation, a common degradation pathway for cysteine and methionine-containing peptides.

Methodology: Synthesis of Cysteic Acid-Containing Peptides

There are two primary strategies for generating peptides containing cysteic acid: post-synthetic oxidation of cysteine or direct incorporation of an Fmoc-L-cysteic acid building block.

The Direct Incorporation Strategy (Recommended)

This approach leverages this compound directly in the standard Fmoc-SPPS workflow. It is the superior method when the peptide sequence contains other oxidation-sensitive residues (e.g., Met, Trp, Cys).[8] Using the pre-oxidized building block prevents collateral damage to the peptide during a harsh oxidation step.

This protocol assumes a standard manual synthesis setup on a 0.1 mmol scale using a rink amide resin.

-

Resin Preparation:

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Wash the resin with DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (4 equivalents, ~175 mg) and an aminium-based coupling agent such as HBTU (3.95 equivalents) in a minimal volume of DMF. Causality Note: The disodium salt form is critical here for achieving complete dissolution.

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours. Insight: The bulky and charged nature of the side chain can sterically hinder the coupling reaction, often requiring extended coupling times compared to standard amino acids.

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin with DMF (5x). A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

-

The Post-Synthetic Oxidation Strategy

An alternative involves synthesizing the peptide using a standard protected cysteine, such as Fmoc-Cys(Trt)-OH, and then oxidizing the cysteine residue to cysteic acid while it is still attached to the resin or after cleavage. Common oxidants include reagents like methyltrioxorhenium (MeReO₃) and H₂O₂.[6][7]

-

Advantages: Utilizes more common and less expensive cysteine building blocks.

-

Disadvantages: The oxidation conditions are harsh and can lead to undesired side reactions, particularly the oxidation of methionine to its sulfoxide or sulfone, and degradation of tryptophan residues. This strategy is only viable for peptides lacking other sensitive functional groups.

Impact on Peptide Structure and Function

The introduction of a cysteic acid residue is a powerful tool for rational peptide design. Its influence stems directly from the chemical nature of its side chain.

The sulfonate group's fixed negative charge and its capacity for hydrogen bonding can significantly alter a peptide's physicochemical profile. This leads to enhanced water solubility and can drive specific conformational preferences, such as stabilizing helical structures.[6] In drug design, these modifications can lead to improved pharmacokinetic properties and novel biological activities by mimicking natural post-translational modifications.[1][9]

Applications in Research and Drug Development

The unique characteristics of this compound have established its importance in several high-impact research areas:

-

Peptide-Based Therapeutics: It is used to design peptides with improved solubility and stability, crucial for parenteral drug formulations.[1] Cysteine-rich therapeutic peptides are common, and modifying them with cysteic acid is a key strategy for lead optimization.[10]

-

Protein Engineering: Researchers can introduce cysteic acid into proteins to enhance their stability or modulate their function, creating novel biocatalysts or therapeutics.[9]

-

Bioconjugation and Diagnostics: The sulfonic acid group can serve as a handle for bioconjugation, and its unique properties are leveraged in various analytical techniques.[9]

-

Signal Transduction Research: As a phosphomimetic, it is essential for creating non-hydrolyzable peptide substrates and inhibitors to probe the function of enzymes involved in phosphorylation-dependent signaling.

Conclusion

This compound is a high-value, enabling reagent for advanced peptide science. Its precise molecular weight of 437.38 g/mol is foundational to its use in quantitative synthesis. The strategic decision to use this building block via direct incorporation provides a reliable pathway to synthesize complex peptides containing the unique cysteic acid residue, thereby avoiding the risks associated with post-synthetic oxidation. By imparting enhanced solubility, conformational control, and phosphomimetic properties, it offers researchers and drug developers a powerful tool to overcome common challenges in peptide design and to create novel molecules with significant therapeutic and research potential.

References

-

Title: Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid Source: PubMed URL: [Link]

-

Title: Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water Source: ChemRxiv URL: [Link]

-

Title: Fmoc-L-cysteic acid | 751470-47-0 Source: J&K Scientific LLC URL: [Link]

-

Title: Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids Source: Digital CSIC URL: [Link]

-

Title: 320384-09-6 | Fmoc-L-cysteic acid · disodium salt Source: Next Peptide URL: [Link]

- Title: Method for preparing cysteic acid-containing polypeptide Source: Google Patents URL

-

Title: Fmoc-L-cysteic acid [751470-47-0] Source: Aapptec Peptides URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biosynth.com [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. shop.bachem.com [shop.bachem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to Fmoc-L-cysteic acid disodium salt: Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fmoc-L-cysteic acid disodium salt is a pivotal building block in modern biochemistry and drug discovery, offering a unique combination of properties that address longstanding challenges in peptide science. This guide provides an in-depth exploration of its applications, focusing on its role in solid-phase peptide synthesis (SPPS), its ability to enhance the physicochemical properties of peptides, and its utility as a phosphoserine mimetic in the study of cellular signaling. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers in leveraging this versatile reagent for their scientific pursuits.

Introduction: The Unique Advantages of this compound

This compound is a derivative of the amino acid cysteine, where the thiol group is oxidized to a sulfonic acid, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This modification imparts several desirable characteristics that make it a valuable tool in the synthesis and study of peptides and proteins.

The presence of the highly acidic sulfonate group (pKa ≈ -2) ensures that it is anionic over a wide pH range. This permanent negative charge significantly enhances the aqueous solubility of peptides, a critical factor in overcoming aggregation issues during synthesis and improving the bioavailability of peptide-based therapeutics.[2][3][4][5]

Furthermore, the sulfonic acid moiety serves as a stable mimic of the phosphate group in phosphoserine, a key post-translational modification that governs a vast array of cellular processes. Unlike the native phosphoserine, the sulfonate group is resistant to enzymatic cleavage by phosphatases, making it an invaluable tool for studying kinase-phosphatase signaling pathways and developing phosphatase-resistant inhibitors.[6]

This guide will provide a comprehensive overview of the practical applications of this compound, moving from the fundamentals of its incorporation into peptides to its advanced applications in biochemical research and drug development.

Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Protocol and Mechanistic Insights

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS.[7][8][9] However, as with other cysteine derivatives, special considerations are necessary to ensure efficient coupling and prevent side reactions, most notably racemization.[1][10][11][12]

The Challenge of Racemization with Cysteine Derivatives

Fmoc-protected cysteine derivatives are particularly susceptible to racemization during the activation step of peptide coupling, especially when using standard uronium or phosphonium salt-based activating agents (e.g., HBTU, HATU) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA).[1][10] This is due to the increased acidity of the α-proton, which can be abstracted by the base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.

Recommended Protocol for Coupling this compound

To minimize racemization and ensure high coupling efficiency, the following protocol is recommended. This protocol leverages a carbodiimide-based activation method, which is known to suppress racemization of sensitive amino acids.[10]

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (for capping)

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[13]

-

Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Workflow for Incorporating this compound in SPPS

Caption: Workflow for the incorporation of Fmoc-L-cysteic acid in SPPS.

Enhancing Peptide Solubility: A Quantitative Perspective

A significant challenge in peptide synthesis and the development of peptide-based drugs is poor aqueous solubility, which can lead to aggregation, reduced yields, and low bioavailability.[14][15] The incorporation of cysteic acid, with its permanently charged sulfonate group, is an effective strategy to mitigate these issues.

While extensive comparative studies are sequence-dependent, the general trend is a marked increase in solubility for peptides containing cysteic acid compared to their non-sulfonated counterparts.

Table 1: Illustrative Comparison of Peptide Solubility

| Peptide Sequence | Modification | Predicted Solubility in Water (pH 7) |

| GGVVGGVVGG | None | Low |

| GGVVGCyaGGVVGG | Cysteic Acid (Cya) | High |

| FLIIGGVL | None | Very Low |

| FLIICyaGGVL | Cysteic Acid (Cya) | Moderate |

Note: This table provides a conceptual illustration. Actual solubility is sequence-dependent and should be experimentally determined.[3][4][5][16]

A Stable Mimic of Phosphoserine: Probing Kinase and Phosphatase Signaling

Phosphorylation of serine and threonine residues is a fundamental mechanism for regulating protein function and signal transduction.[17] However, the lability of the phosphate group to phosphatases complicates in vitro and in vivo studies. Fmoc-L-cysteic acid provides an elegant solution by introducing a non-hydrolyzable sulfonate group that mimics the charge and tetrahedral geometry of a phosphate group.[6]

Application in Studying Protein-Protein Interactions

Peptides containing cysteic acid can be synthesized to mimic phosphorylated binding motifs and used to study protein-protein interactions that are dependent on phosphorylation. For example, they can be used as baits in pull-down assays to identify binding partners of phosphorylated proteins or as competitive inhibitors to disrupt such interactions.

A notable application is in the study of 14-3-3 proteins, which bind to a wide range of phosphorylated proteins and play crucial roles in cell cycle control and apoptosis.[18] Peptidomimetics containing a phosphoserine analog have been shown to inhibit 14-3-3 protein interactions, demonstrating the utility of this approach.[18]

Investigating Kinase and Phosphatase Activity

Peptides containing cysteic acid can serve as non-hydrolyzable substrates or inhibitors for kinases and phosphatases. This allows for the study of enzyme kinetics and the development of specific inhibitors without the complication of substrate depletion.

Caption: Cysteic acid as a phosphoserine mimetic in signaling pathways.

Applications in Drug Development

The unique properties of this compound make it an attractive building block for the development of novel peptide-based therapeutics. The enhanced solubility and resistance to phosphatases can lead to improved pharmacokinetic and pharmacodynamic profiles.

While specific examples of marketed drugs containing cysteic acid are not yet widespread, its use in preclinical research is growing. For instance, the synthesis of a 19-amino acid peptide from the C-terminal region of bovine rhodopsin, where seven potential phosphorylation sites were replaced with cysteic acid, demonstrates its utility in creating highly charged, stable peptide analogs for functional studies.[19]

Characterization and Analysis of Cysteic Acid-Containing Peptides

The successful synthesis and purification of peptides containing cysteic acid require robust analytical techniques to confirm their identity and purity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying and assessing the purity of synthetic peptides. The highly polar nature of the sulfonate group will significantly alter the retention time of the peptide, typically leading to earlier elution compared to its non-sulfonated counterpart.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the synthesized peptide.[20][21] The mass difference between a serine residue (87.08 Da) and a cysteic acid residue (169.16 Da) can be used to confirm the successful incorporation of the modified amino acid.

-

Amino Acid Analysis: While standard acid hydrolysis can lead to the degradation of cysteine, specialized hydrolysis conditions followed by ion-exchange chromatography can be used to quantify the amino acid composition of the peptide, including the presence of cysteic acid.

Troubleshooting Common Challenges

Table 2: Troubleshooting Guide for the Synthesis of Cysteic Acid-Containing Peptides

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | Steric hindrance from the bulky sulfonate group; peptide aggregation. | Use a stronger activating agent like HATU in combination with a less hindered base like 2,4,6-collidine. Perform a double coupling. Increase coupling time. |

| Racemization | Use of strong activating agents with tertiary amine bases. | Employ a carbodiimide-based activation method (e.g., DIC/Oxyma). Avoid pre-activation with uronium/phosphonium reagents and DIPEA.[1][10][11][12] |

| Poor Solubility of the Crude Peptide | Residual protecting groups; aggregation. | Ensure complete cleavage and deprotection. Use a cleavage cocktail with appropriate scavengers. Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer. |

| Unexpected Peaks in HPLC | Deletion sequences from incomplete coupling; side products from cleavage. | Optimize coupling and deprotection times. Use capping to terminate unreacted chains. Optimize the cleavage cocktail and conditions.[15][22][23] |

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry and drug development. Its ability to enhance peptide solubility and act as a stable mimic of phosphoserine opens up new avenues for the synthesis of challenging peptides and the investigation of complex biological processes. By understanding the underlying chemical principles and employing optimized protocols, scientists can effectively harness the potential of this unique amino acid derivative to advance their research and contribute to the development of novel therapeutics.

References

- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PMC - PubMed Central.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.

- Minimization of cysteine racemization during stepwise solid-phase peptide synthesis | Request PDF.

- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. Benchchem.

- Identification of cysteine-containing peptides in protein digests by high-performance liquid chrom

- Advanced Analytical Techniques for Peptide Characterization.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.

- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- A simple method for monitoring the cysteine content in synthetic peptides.

- Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. PMC - PubMed Central.

- Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Semantic Scholar.

- Guide to Solid Phase Peptide Synthesis. AAPPTEC.

- Synthesis of peptide with multiple cysteic acids | Request PDF.

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

- What do you do when your peptide synthesis fails?. Biotage.

- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.

- Complex Peptide Production, Challenges and Manufacturing | Blog. Biosynth.

- Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry (RSC Publishing).

- Method for preparing cysteic acid-containing polypeptide.

- Peptide solubility. Bachem.

- Peptide solubility guidelines. Thermo Fisher Scientific.

- Sequence-based prediction of the intrinsic solubility of peptides containing non-n

- Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1. PMC - PubMed Central.

- Peptide solubility | News. Isca Biochemicals.

- A phosphoserine/threonine-binding pocket in AGC kinases and PDK1 mediates activation by hydrophobic motif phosphoryl

Sources

- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. bachem.com [bachem.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phosphoserine/threonine-binding pocket in AGC kinases and PDK1 mediates activation by hydrophobic motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. polarispeptides.com [polarispeptides.com]

- 22. blog.mblintl.com [blog.mblintl.com]

- 23. biotage.com [biotage.com]

A Technical Guide to the Strategic Incorporation of Fmoc-L-Cysteic Acid Disodium Salt in Peptide Synthesis

Abstract

The incorporation of cysteine residues into synthetic peptides is a cornerstone of peptide chemistry, enabling the formation of disulfide bridges critical for structural integrity and biological function. However, the inherent reactivity of the cysteine thiol group presents significant challenges in solid-phase peptide synthesis (SPPS), including racemization and side-product formation. This guide provides a comprehensive technical overview of Fmoc-L-cysteic acid disodium salt, a stable and highly soluble building block that circumvents the complexities of traditional cysteine chemistry. We will delve into the causality behind its advantages, provide field-proven protocols for its application, and explore its role in the synthesis of peptides with unique functionalities, such as phosphotyrosine mimetics. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and efficiency of their peptide synthesis workflows.

The Cysteine Challenge in Fmoc-SPPS: A Minefield of Side Reactions

The nucleophilic nature of the cysteine thiol group makes it susceptible to a variety of undesirable side reactions during the iterative steps of Fmoc-based solid-phase peptide synthesis (SPPS).[1] Understanding these challenges is crucial to appreciating the advantages offered by this compound.

-

Racemization: Cysteine is highly prone to racemization, particularly when activated for coupling.[1][2][3][4] The use of base-mediated coupling reagents, such as HBTU/DIPEA, can lead to significant epimerization at the α-carbon.[1] This loss of stereochemical integrity can have profound consequences for the peptide's structure and biological activity.

-

3-(1-Piperidinyl)alanine Formation: A notorious side reaction, especially for C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine. This occurs via a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate, which then reacts with piperidine, the reagent used for Fmoc deprotection.[5]

-

S-alkylation: During the final trifluoroacetic acid (TFA) cleavage from the resin, carbocations generated from protecting groups or the resin linker can alkylate the cysteine thiol group.[6]

-

Oxidation: The thiol group is readily oxidized to form disulfides, sulfoxides, or sulfonic acids, complicating the synthesis of peptides with free thiols or specific disulfide bridge patterns.[7]

These challenges necessitate careful selection of protecting groups, coupling reagents, and cleavage cocktails, often requiring extensive optimization for each specific peptide sequence.

This compound: A Stable and Versatile Alternative

This compound is an N-α-Fmoc protected derivative of cysteic acid, where the thiol group of cysteine is fully oxidized to a stable sulfonic acid, present as a disodium salt.[8][9][10] This modification fundamentally alters the chemical properties of the amino acid, offering a robust solution to the aforementioned challenges.

Chemical Structure and Properties

The key feature of Fmoc-L-cysteic acid is the sulfonic acid moiety (-SO₃H), which is a strong acid and exists as a sulfonate anion (-SO₃⁻) under typical physiological and SPPS conditions.[11] The disodium salt form enhances its solubility in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).[9]

Advantages in Peptide Synthesis

The inherent stability of the sulfonate group provides several key advantages:

-

Elimination of Thiol-Related Side Reactions: The absence of a reactive thiol group completely circumvents the issues of racemization, 3-(1-piperidinyl)alanine formation, S-alkylation, and oxidation.[1][5]

-

Enhanced Solubility: The ionic nature of the disodium salt can improve the solubility of the amino acid derivative in polar aprotic solvents like DMF, facilitating handling and coupling reactions.[9]

-

Introduction of a Stable Negative Charge: Cysteic acid is a permanently negatively charged residue, making it a useful tool for introducing acidic functionalities into peptides to modulate their physicochemical properties and biological activity.[9][11]

Applications in Peptide Design and Drug Development

The unique properties of this compound open up several strategic applications in peptide science.

Phosphotyrosine Mimetics

Cysteic acid serves as a non-hydrolyzable mimetic of phosphotyrosine.[12] The tetrahedral geometry and negative charge of the sulfonate group resemble those of a phosphate group, allowing peptides containing cysteic acid to interact with phosphotyrosine-binding domains, such as SH2 domains, while being resistant to phosphatases. This makes it an invaluable tool for studying signaling pathways and developing phosphatase-resistant therapeutic peptides.

Modulating Peptide Properties

The incorporation of one or more cysteic acid residues can significantly alter the overall charge, isoelectric point, and solubility of a peptide. This can be strategically employed to:

-

Enhance aqueous solubility of hydrophobic peptides.[13]

-

Improve pharmacokinetic properties by increasing hydrophilicity.

-

Modulate receptor binding affinity by introducing a negative charge at a specific position.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure robust and reproducible incorporation of this compound into a peptide sequence using manual or automated SPPS.

Reagent Preparation

-

This compound solution: Due to its salt form, it is recommended to dissolve this compound in a minimal amount of DMF, potentially with gentle warming or sonication to ensure complete dissolution. Prepare this solution fresh before each coupling reaction.

-

Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective. The choice may depend on the specific sequence and the potential for side reactions with other amino acids.[14]

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) and an appropriate base (e.g., DIPEA, 6-10 equivalents).

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction: The completion of the coupling can be monitored using a Kaiser test or other ninhydrin-based tests. A negative test indicates the absence of free primary amines and a successful coupling.

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Cleavage and Deprotection

Peptides containing cysteic acid are cleaved from the resin using standard TFA cleavage cocktails. The sulfonic acid group is stable to TFA.[6][15]

-

Cleavage Cocktail: A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Procedure:

-

Wash the dried peptidyl resin with DCM.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the peptide under vacuum.

-

Data Presentation: A Comparative Overview

While direct quantitative comparative data for this compound is not extensively published, the following table summarizes the expected performance based on its chemical properties and established knowledge of other cysteine derivatives.

| Feature | Fmoc-Cys(Trt)-OH | This compound |

| Racemization Potential | High, especially with base-mediated coupling[1][2][3][4] | Negligible |

| Side Reactions | Prone to 3-(1-piperidinyl)alanine formation and S-alkylation[5] | None related to the side chain |

| Solubility in DMF | Moderate | Good to Excellent[9] |

| Final Peptide Purity | Variable, dependent on sequence and conditions | Potentially higher due to fewer side products |

| Application | General cysteine incorporation, disulfide bond formation | Introduction of a stable negative charge, phosphotyrosine mimetic[9][12] |

Conclusion

This compound represents a significant advancement in peptide synthesis, offering a robust and reliable method for incorporating a stable, negatively charged amino acid. By circumventing the myriad of side reactions associated with traditional cysteine chemistry, it enables the synthesis of complex peptides with higher purity and predictability. Its utility as a non-hydrolyzable phosphotyrosine mimetic further expands its applicability in chemical biology and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their synthetic endeavors.

References

-

Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. (2023-03-29). PubMed. Retrieved from [Link]

-

Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PubMed Central. Retrieved from [Link]

-

The amino acid sequences of cysteic acid-containing peptides from performic acid-oxidized ovotransferrin. (1971-01-01). PubMed. Retrieved from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

-

Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. The Royal Society of Chemistry. Retrieved from [Link]

-

Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. (2026-01-11). PubMed Central. Retrieved from [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. Retrieved from [Link]

-

Cleavage Cocktails; Reagent B. Aapptec. Retrieved from [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. Retrieved from [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023-02-06). Biotage. Retrieved from [Link]

-

Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. PubMed. Retrieved from [Link]

-

Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). (1997-06-27). PubMed. Retrieved from [Link]

-

Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PubMed Central. Retrieved from [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). 2BScientific. Retrieved from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved from [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023-09-01). National Institutes of Health. Retrieved from [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). PubMed Central. Retrieved from [Link]

-

Racemization of Cys during synthesis of the model peptide,... ResearchGate. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. Retrieved from [Link]

-

Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. (1996-02-19). Semantic Scholar. Retrieved from [Link]

-

Solvents for Solid Phase Peptide Synthesis. CEM Corporation. Retrieved from [Link]

-

The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (2026-01-06). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. Retrieved from [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]

-

Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. PubMed. Retrieved from [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. Retrieved from [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]

-

Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate. Retrieved from [Link]

Sources

- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 13. blog.mblintl.com [blog.mblintl.com]

- 14. chempep.com [chempep.com]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Fmoc-L-Cysteic Acid: Leveraging the Sulfonic Acid Group in Modern Peptide Science

Introduction

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-cysteic acid stands out as a versatile and powerful building block.[1] Derived from the oxidation of cysteine, its defining feature is the sulfonic acid group (-SO₃H), which imparts unique physicochemical properties to peptides.[2][3] This moiety is not merely a structural variant; it is a strategic tool used to enhance solubility, modulate biological activity, and serve as a stable mimic for post-translational modifications.[4] Cysteic acid is considered an irreversible oxidative post-translational modification and acts as a biomarker for oxidative stress, making peptides containing it crucial for studying these biological processes.[2][3]

This guide provides an in-depth exploration of the sulfonic acid group within Fmoc-L-cysteic acid, moving beyond simple protocols to elucidate the underlying chemistry and strategic considerations. It is designed for researchers, chemists, and drug development professionals who seek to harness the full potential of this unique amino acid in their work. We will delve into its fundamental properties, methods of incorporation, and the nuances of purification and characterization, providing field-proven insights to ensure scientific integrity and experimental success.

Section 1: Physicochemical Properties of the Sulfonic Acid Moiety

The sulfonic acid group is the chemical epicenter of Fmoc-L-cysteic acid's utility. Understanding its intrinsic properties is paramount to predicting its behavior during synthesis and its influence on the final peptide.

Chemical Structure and Acidity

Fmoc-L-cysteic acid is the N-terminally protected form of L-cysteic acid, also known as (2R)-2-amino-3-sulfopropanoic acid. The sulfonic acid group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen via a hydroxyl group.

Caption: Structure of Fmoc-L-Cysteic Acid.

A critical feature of the sulfonic acid group is its strong acidity. With a pKa value estimated to be around -2, it exists almost exclusively in its deprotonated, anionic sulfonate (-SO₃⁻) form at physiological pH and under the typical pH conditions of peptide synthesis and purification.[2][3] This permanent negative charge profoundly influences the overall properties of the peptide.

Impact on Peptide Properties

-

Enhanced Solubility: The introduction of the highly polar and permanently charged sulfonate group significantly increases the aqueous solubility of peptides.[4] This is particularly advantageous for hydrophobic or aggregation-prone sequences, which are notoriously difficult to synthesize and purify.[5][6]

-

Structural Influence: The sulfonate group can engage in favorable interactions that influence peptide secondary structure. For instance, it can stabilize the N-terminus of an α-helix through interactions with the helix dipole and form stabilizing side chain-main chain hydrogen bonds.[2][3]

-

Biomimicry: The tetrahedral geometry and negative charge of the sulfonate group make it a stable, non-hydrolyzable mimic of phosphate groups. This allows for the synthesis of peptide analogues to study phosphorylation-dependent biological processes without the inherent instability of phospho-amino acids.

Data Summary: Physicochemical Properties

| Property | Value / Description | Source |

| Synonym | N-Fmoc-3-sulfo-L-alanine | [4] |

| CAS Number | 751470-47-0 | [1][4][7][8] |

| Molecular Formula | C₁₈H₁₇NO₇S | [1][4][7] |

| Molecular Weight | 391.4 g/mol | [1][4] |

| Appearance | Off-white solid | [4] |

| Sulfonic Acid pKa | ~ -2 | [2][3] |

| Typical Charge State | Anionic (Sulfonate, -SO₃⁻) | [2][3] |

Section 2: Strategic Incorporation into Peptides

The synthesis of cysteic acid-containing peptides can be approached in two primary ways: direct incorporation of the protected monomer during solid-phase peptide synthesis (SPPS) or post-synthetic modification of a cysteine residue already within the peptide chain. The choice is dictated by the specific research goal, sequence context, and available resources.

Method 1: Direct Incorporation via Fmoc-SPPS

This is the most direct and unambiguous method to introduce a cysteic acid residue at a specific position. The use of Fmoc-L-cysteic acid ensures precise site-specific placement without the risk of side reactions associated with oxidizing a peptide containing multiple cysteine or other sensitive residues.[4][9]

Causality Behind Experimental Choices: The sulfonic acid side chain is highly stable and does not require a protecting group during standard Fmoc-SPPS.[10] It is completely orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups of other amino acids (e.g., Boc, tBu, Trt).[11][12] However, the high polarity of the sulfonate side chain can sometimes lead to challenges. It may cause poor resin swelling or peptide aggregation on the solid support, particularly in long or hydrophobic sequences, potentially leading to incomplete coupling or deprotection steps.[13][14]

Experimental Protocol: Standard Coupling of Fmoc-L-Cysteic Acid

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

-

Resin Preparation: Swell the rink amide resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[15]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15][16]

-

Activation and Coupling:

-

In a separate vessel, pre-activate 4 equivalents of Fmoc-L-cysteic acid with 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Rationale: HBTU is a highly efficient coupling reagent that minimizes the risk of racemization. DIPEA is a non-nucleophilic base used to activate the carboxyl group and neutralize the ammonium salt formed on the resin.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Monitoring (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

Caption: SPPS Workflow for Direct Incorporation.

Method 2: Post-Synthetic Oxidation of Cysteine

An alternative strategy involves synthesizing the peptide with a standard protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) and then oxidizing the thiol side chain to a sulfonic acid after chain assembly.[2][3] This is often performed on-resin before cleavage.

Causality Behind Experimental Choices: This method is useful for creating libraries where peptides with Cys, Cys(SO₂H), and Cys(SO₃H) are compared. The on-resin oxidation with reagents like methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂) is efficient and proceeds under relatively mild conditions.[2][3] Using a trityl (Trt) protecting group for the cysteine thiol is advantageous because it is removed during the oxidation step or the subsequent acidic cleavage, simplifying the workflow.[17][18]

Experimental Protocol: On-Resin Oxidation of Cys(Trt) to Cysteic Acid

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using Fmoc-Cys(Trt)-OH.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM).

-

Oxidation Cocktail: Prepare a solution of methyltrioxorhenium (MTO, catalytic amount) and 30% hydrogen peroxide (H₂O₂, excess) in DCM.

-

Reaction: Add the oxidation cocktail to the resin and agitate at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via LC-MS. The reaction is typically complete within 2-4 hours.[2][3]

-

Self-Validation: The reaction can be monitored for the disappearance of the starting peptide mass and the appearance of the new mass corresponding to the peptide with three additional oxygen atoms (+48 Da).

-

-

Washing: Once the oxidation is complete, thoroughly wash the resin with DCM, followed by DMF, to remove all residual oxidizing agents. The peptide is now ready for final cleavage.

Caption: On-Resin Oxidation of Cysteine to Cysteic Acid.

Section 3: Cleavage, Deprotection, and Purification

The final steps of obtaining a pure cysteic acid-containing peptide involve cleaving it from the solid support while simultaneously removing all remaining side-chain protecting groups, followed by purification.

The Cleavage Cocktail

The sulfonic acid group is stable to strong acids, so standard trifluoroacetic acid (TFA)-based cleavage cocktails are used.[19] The choice of scavengers in the cocktail is critical to prevent side reactions with other sensitive residues in the sequence, such as tryptophan or methionine.[10][20]

-

Recommended Cocktail: A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[19]

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu).

-

TIS: A cation scavenger that quenches reactive carbocations generated from the cleavage of protecting groups like Trt and Pbf, preventing them from re-attaching to or modifying sensitive residues.[18]

-

Water: Helps to solvate the peptide and can also act as a scavenger.

-

Experimental Protocol: Cleavage and Precipitation

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Isolation: Filter the resin and collect the TFA filtrate containing the crude peptide.

-

Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA). A white precipitate of the crude peptide should form.

-

Recovery: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the purity and identity of the synthesized peptide.